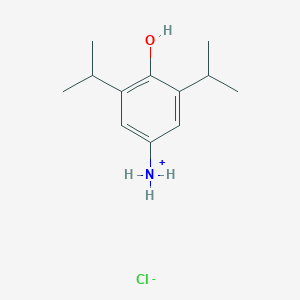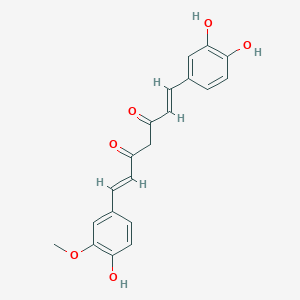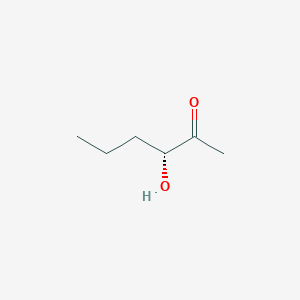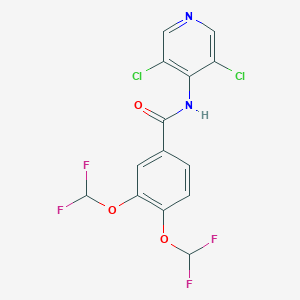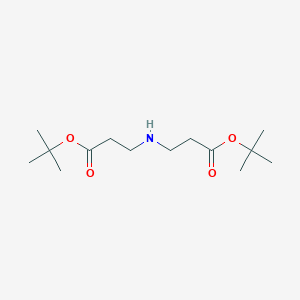
1-(Benzyloxy)-4-brom-2-fluorbenzol
Übersicht
Beschreibung
1-(Benzyloxy)-4-bromo-2-fluorobenzene, also known as 1-(Benzyloxy)-4-bromo-2-fluorobenzene, is a useful research compound. Its molecular formula is C13H10BrFO and its molecular weight is 281.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzyloxy)-4-bromo-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-4-bromo-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chalcon-Derivate und antimikrobielle Aktivität
Chalcone sind eine Klasse von Verbindungen mit vielfältigen biologischen Eigenschaften. In einer Studie , wurden einige neuartige Chalcon-Derivate, die die 1-(Benzyloxy)-4-brombenzol-Einheit enthalten, synthetisiert. Diese Derivate zeigten vielversprechende antimikrobielle Aktivität. Forscher untersuchen ihr Potenzial als antibakterielle und antimykotische Mittel.
Tyrosinase-Inhibitoren für die Hautgesundheit und Kosmetik
Tyrosinase-Inhibitoren spielen eine entscheidende Rolle für die Hautgesundheit und Kosmetik. Unter diesen Inhibitoren zeigte eine aus 1-(Benzyloxy)-4-brombenzol abgeleitete Verbindung potente inhibitorische Wirkungen gegen die Tyrosinase-Aktivität . Tyrosinase ist an der Melaninproduktion beteiligt, und seine Hemmung kann helfen, Hyperpigmentierung und damit verbundene Hauterkrankungen zu behandeln.
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVUDNMNSPYSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595975 | |
| Record name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133057-82-6 | |
| Record name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


